2-Amino-3-bromoanthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-bromoanthraquinone is an anthraquinone derivative, a class of organic compounds known for their diverse applications in dyes, pharmaceuticals, and as intermediates in various chemical reactions. Anthraquinones are characterized by their three-ring structure with two ketone groups at the 9 and 10 positions. The addition of amino and bromo groups at the 2 and 3 positions, respectively, imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-bromoanthraquinone typically involves the bromination of 2-aminoanthraquinone. One common method is to heat 2-aminoanthraquinone with bromine in sulfuric acid, which facilitates the substitution of a hydrogen atom with a bromine atom at the 3-position . This reaction is carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, concentration, and reaction time to achieve consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-3-bromoanthraquinone undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The amino and bromo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas or metal hydrides.
Substitution: Reagents such as alkylamines or arylamines can be used for substitution reactions.
Major Products:
Oxidation: Yields ketones such as acetophenone from aromatic alcohols.
Reduction: Produces various reduced anthraquinone derivatives.
Substitution: Results in a wide range of substituted anthraquinone compounds, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-bromoanthraquinone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Amino-3-bromoanthraquinone varies depending on its application:
Vergleich Mit ähnlichen Verbindungen
2-Amino-3-bromoanthraquinone can be compared with other anthraquinone derivatives such as:
1-Amino-4-bromoanthraquinone: Similar in structure but with the bromo group at the 4-position, used in dye synthesis.
2-Amino-4-bromoanthraquinone: Another derivative with different substitution patterns, also used in dye and drug synthesis.
1-Amino-2,4-dibromoanthraquinone: Contains two bromo groups, used in various industrial applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
6337-00-4 |
---|---|
Molekularformel |
C14H8BrNO2 |
Molekulargewicht |
302.12 g/mol |
IUPAC-Name |
2-amino-3-bromoanthracene-9,10-dione |
InChI |
InChI=1S/C14H8BrNO2/c15-11-5-9-10(6-12(11)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,16H2 |
InChI-Schlüssel |
CLWMYQQCXBSIBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.